

physical and chemical properties of Phenyl 3,5-dichlorophenylcarbamate

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Compound of Interest

Compound Name: Phenyl 3,5-dichlorophenylcarbamate

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Phenyl 3,5-dichlorophenylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Phenyl 3,5-dichlorophenylcarbamate**. Due to a lack of extensive characterization in publicly available literature, this document combines established data with theoretical predictions and generalized experimental protocols to serve as a foundational resource for research and development activities.

Chemical Identity and Physical Properties

Phenyl 3,5-dichlorophenylcarbamate is an aromatic organic compound containing a carbamate linkage. While specific experimental data for many of its physical properties are not readily available, the following table summarizes its known and calculated attributes.

Property	Value	Source
CAS Number	79505-50-3	[1]
Linear Formula	C ₁₃ H ₉ Cl ₂ NO ₂	[1]
Molecular Weight	282.13 g/mol	Calculated
Appearance	Expected to be a solid	Inferred from precursor properties
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and have low solubility in water.	Theoretical

Chemical Properties and Synthesis

The chemical reactivity of **Phenyl 3,5-dichlorophenylcarbamate** is characteristic of carbamates. The ester and amide functionalities are susceptible to hydrolysis under acidic or basic conditions. The aromatic rings can undergo further electrophilic substitution, although the dichlorinated ring is deactivated.

Proposed Synthesis

The most direct synthetic route to **Phenyl 3,5-dichlorophenylcarbamate** is the reaction of phenol with 3,5-dichlorophenyl isocyanate. This is a standard nucleophilic addition reaction to an isocyanate.

Materials:

- Phenol
- 3,5-Dichlorophenyl isocyanate
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

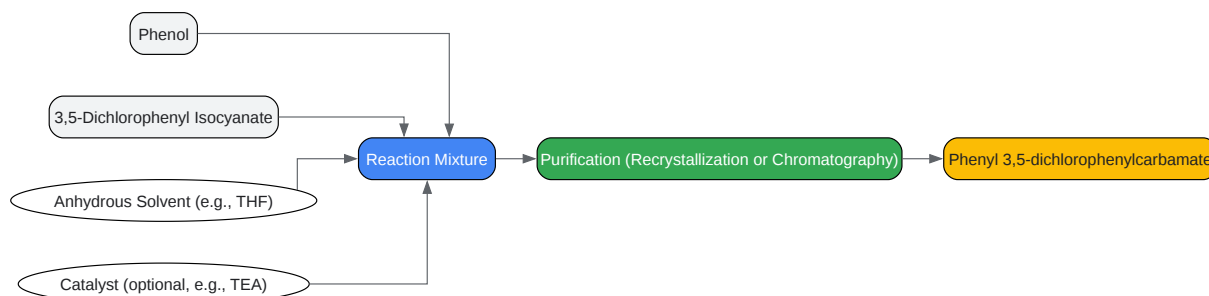
- Tertiary amine catalyst (e.g., Triethylamine (TEA)) (optional)
- Nitrogen or Argon atmosphere

Procedure:

- In a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve phenol (1.0 equivalent) in the chosen anhydrous solvent.
- To this solution, add 3,5-dichlorophenyl isocyanate (1.0 equivalent).
- If the reaction is slow at room temperature, a catalytic amount of a tertiary amine like triethylamine can be added.
- Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Note: Isocyanates are sensitive to moisture and are toxic; appropriate safety precautions should be taken.

Synthesis Workflow Diagram



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Caption: Proposed synthesis workflow for **Phenyl 3,5-dichlorophenylcarbamate**.

Spectroscopic Data (Predicted)

While experimental spectra are not available in the searched literature, the expected spectroscopic features for **Phenyl 3,5-dichlorophenylcarbamate** are outlined below.

¹H NMR Spectroscopy

- Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.0-7.5 ppm.
- Aromatic Protons (Dichlorophenyl Ring): A singlet or narrow triplet for the proton between the two chlorine atoms and a doublet for the other two protons, likely in the range of δ 7.2-7.6 ppm.
- N-H Proton: A broad singlet, typically in the range of δ 8.0-10.0 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

- Carbonyl Carbon: A signal in the range of δ 150-160 ppm.

- Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm). The carbons attached to chlorine will have distinct chemical shifts.

Infrared (IR) Spectroscopy

- N-H Stretch: A sharp peak around 3300-3400 cm^{-1} .
- C=O Stretch (Amide I): A strong absorption band around 1700-1740 cm^{-1} .
- C-N Stretch and N-H Bend (Amide II): A band in the region of 1500-1550 cm^{-1} .
- C-O Stretch: A band around 1200-1250 cm^{-1} .
- Aromatic C-H Stretch: Peaks above 3000 cm^{-1} .
- C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm^{-1} .

Mass Spectrometry

- Molecular Ion (M^+): An ion peak corresponding to the molecular weight ($m/z = 281/283/285$) with a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio).
- Fragmentation: Common fragmentation patterns would involve the cleavage of the carbamate bond, leading to fragments corresponding to the phenol and 3,5-dichlorophenyl isocyanate moieties.

Mechanism of Action and Biological Activity

Currently, there is no specific information available in the public domain regarding the mechanism of action or any defined signaling pathways associated with **Phenyl 3,5-dichlorophenylcarbamate**. While its polymeric derivative, cellulose tris(3,5-dichlorophenylcarbamate), is utilized in chiral chromatography, this application is based on its structural properties for enantiomeric separation and does not imply a biological mode of action for the monomer.^{[2][3]} Further research is required to determine any potential pharmacological or biological activities.

Conclusion

Phenyl 3,5-dichlorophenylcarbamate is a compound with a defined chemical structure but limited publicly available data on its physical, chemical, and biological properties. This guide provides a summary of the known information and offers theoretically-grounded predictions for its synthesis and spectroscopic characteristics. It is intended to serve as a starting point for researchers and professionals in drug development who may be interested in exploring this molecule further. Any experimental work should be preceded by a thorough safety and literature review.

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